molecular formula C9H5N3S B2785846 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile CAS No. 70391-08-1

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B2785846
CAS No.: 70391-08-1
M. Wt: 187.22
InChI Key: BZAZAADJISYHGV-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiadiazole familyThe presence of a phenyl group and a carbonitrile group in the structure of this compound contributes to its unique chemical properties and reactivity .

Scientific Research Applications

Future Directions

The future directions for the research and development of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile and related compounds could involve further exploration of their biological activities, such as their potential anticancer properties . Additionally, the development of new synthetic methodologies for azo dye derivatives, which include 1,3,4-thiadiazole derivatives, is an area of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of phenylthiosemicarbazide with various reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both a phenyl group and a carbonitrile group, which contribute to its distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block for the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAZAADJISYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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